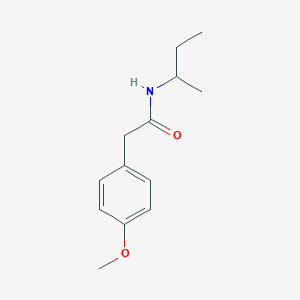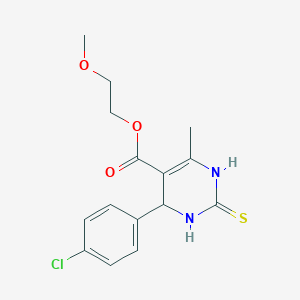![molecular formula C15H17NO2S B5123648 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as MTME, is a chemical compound that has been widely studied in scientific research. MTME is a thienylacetamide derivative that has been shown to have potential therapeutic effects in various biological systems. In
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in animal models. However, there are also some limitations to using 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. In addition, its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate its potential therapeutic effects in other disease models, such as autoimmune diseases and neurodegenerative diseases. In addition, further optimization of the synthesis method could lead to more efficient and cost-effective production of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide.
Synthesis Methods
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 2-bromo-3-methoxybenzoic acid with 5-methylthiophene-2-carbaldehyde to form an intermediate. This intermediate is then reacted with methylamine to form the final product, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. The synthesis method has been optimized to achieve a high yield of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide with high purity.
Scientific Research Applications
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have potential therapeutic effects in various biological systems. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-6-7-14(19-11)10-16-15(17)9-12-4-3-5-13(8-12)18-2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQMMMONAGZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)

![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)
![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)

![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)
![N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5123626.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)